(4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-methylphenyl)piperazin-1-yl]-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O3S/c1-19-3-7-22(8-4-19)25-15-17-26(18-16-25)24(28)21-11-13-27(14-12-21)31(29,30)23-9-5-20(2)6-10-23/h3-10,21H,11-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNDNQKOEQFXOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(p-Tolyl)piperazin-1-yl)(1-tosylpiperidin-4-yl)methanone is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, synthesizing data from various studies, including in vitro evaluations and case studies.

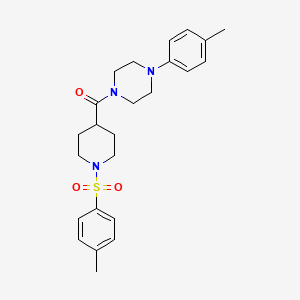

Chemical Structure

The chemical structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Notably, compounds with piperazine and tosyl groups have been studied for their ability to inhibit various enzymes, including tyrosinase, which is crucial in melanin biosynthesis.

1. Tyrosinase Inhibition

Tyrosinase (TYR) is an enzyme involved in the production of melanin. Inhibitors of TYR are sought after for their potential use in treating hyperpigmentation disorders. Research has shown that derivatives similar to this compound exhibit significant inhibitory effects on TYR activity. For example, a related compound demonstrated an IC50 value of 3.8 μM against TYR from Agaricus bisporus .

2. Antioxidant Activity

Compounds featuring piperazine moieties have been noted for their antioxidant properties. The presence of hydroxyl groups enhances these effects by scavenging free radicals, thus providing cellular protection against oxidative stress .

3. Anticancer Properties

Recent studies have indicated that certain piperazine derivatives exhibit moderate to significant efficacy against cancer cell lines, particularly breast cancer cells. One study reported an IC50 value of 18 μM for a related compound against estrogen receptor-positive breast cancer cells . This suggests that the compound may possess potential as an anticancer agent.

Case Study 1: Tyrosinase Inhibition

In a study focusing on the inhibition of TYR, several derivatives were synthesized and tested. The most potent inhibitors were identified, showing enhanced binding affinity due to structural modifications that improved interactions within the TYR catalytic site .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound A | 3.8 | Competitive inhibitor |

| Compound B | 28.9 | Competitive inhibitor |

Case Study 2: Anticancer Activity

A series of piperazine derivatives were screened for their ability to inhibit PARP1 activity, which is crucial in cancer cell survival. The compounds exhibited varying degrees of efficacy with some leading to significant apoptosis in cancer cells .

| Compound | IC50 (μM) | Effect |

|---|---|---|

| Compound 5e | 18 | Induces apoptosis |

| Compound 5a | 15.6 | Moderate inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, their structural variations, and synthesis approaches, derived from the evidence:

| Compound Name / ID | Structural Variations | Molecular Formula | Molecular Weight (g/mol) | Key Synthesis Steps | References |

|---|---|---|---|---|---|

| Target Compound | 4-(p-Tolyl)piperazine + 1-tosylpiperidin-4-yl ketone | C₂₄H₃₁N₃O₃S | 453.6 | Not explicitly described; likely involves coupling of arylpiperazine and tosylpiperidine precursors via ketone linkage. | — |

| (Thiophen-2-yl)(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | Thiophene ring (Site E) + CF₃-substituted phenyl (Site D) | C₁₈H₁₈F₃N₂OS | 388.4 | Nucleophilic substitution between arylpiperazine and thiophene-carbonyl intermediates. | |

| 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) | Pyrazole ring + CF₃-phenyl + butanone linker | C₂₀H₂₂F₃N₅O | 417.4 | Coupling of arylpiperazine with 4-(pyrazol-4-yl)butanoic acid under CDI-mediated conditions. | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Furan-2-yl ketone + 4-aminophenylpiperazine | C₁₆H₂₀N₄O₂ | 300.4 | Two-step synthesis: nucleophilic aromatic substitution followed by nitro group reduction. | |

| (5-Fluoro-1H-indol-2-yl)(4-(p-tolyl)piperazin-1-yl)methanone (Compound 1) | 5-Fluoroindole + 4-(p-tolyl)piperazine | C₂₁H₂₁FN₄O | 364.4 | CDI-mediated coupling of indole-2-carboxylic acid with 4-(p-tolyl)piperazine. | |

| (3-Methylpiperidin-1-yl)(1-tosylpiperidin-4-yl)methanone | 3-Methylpiperidine + 1-tosylpiperidin-4-yl | C₁₉H₂₈N₂O₃S | 364.5 | Tosylation of piperidine followed by ketone linkage with methylpiperidine. |

Structural and Functional Insights

- Arylpiperazine Modifications: The p-tolyl group in the target compound and Compound 1 enhances lipophilicity compared to CF₃-phenyl (Compound 21) or aminophenyl (), which may alter blood-brain barrier penetration or receptor binding .

- Sulfonyl Group Variations: The tosyl group in the target compound and ’s analog provides steric bulk and metabolic resistance compared to non-sulfonylated analogs (e.g., Compound 1) .

- Heterocyclic Core Differences: Indole-based compounds (e.g., Compound 1, ) exhibit planar aromatic systems, contrasting with the non-aromatic piperidine in the target compound. This may influence selectivity for serotonin or dopamine receptors .

Physicochemical and Pharmacokinetic Predictions

- LogP : The target compound’s LogP is estimated to be higher (~3.5) than analogs with polar groups (e.g., Compound 5’s pyrazole, LogP ~2.8) due to the tosyl and p-tolyl motifs.

- Solubility: Tosyl and CF₃ groups may reduce aqueous solubility compared to furan or aminophenyl derivatives .

Q & A

Q. Optimization Tips :

- Temperature : Maintain 0–25°C during coupling to prevent side reactions.

- Catalysts : Use TEA/DIPEA to neutralize HCl byproducts and improve yield.

- Solvent Choice : Polar aprotic solvents (e.g., DCM, acetonitrile) enhance reactivity .

Advanced: How can structural modifications to the piperazine or tosyl group alter the compound’s biological activity, and what methodologies validate these changes?

Methodological Answer :

Modifications to the piperazine (e.g., p-tolyl substitution) or tosyl group impact target binding and pharmacokinetics. Key approaches include:

- Structure-Activity Relationship (SAR) Studies :

- Example : Replacing the tosyl group with a methylsulfonyl moiety increases electrophilicity, potentially enhancing protein binding .

- Biological Assays : Test modified compounds against target proteins (e.g., kinases) using enzymatic inhibition assays .

Q. Validation Techniques :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) .

- Molecular Docking : Predicts binding modes using software like AutoDock Vina, validated by X-ray crystallography if possible .

Data Interpretation :

Contradictions in activity data (e.g., varying IC₅₀ values) may arise from assay conditions (pH, temperature) or impurities. Cross-validate using orthogonal methods like ITC (isothermal titration calorimetry) .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Q. Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm for p-tolyl), piperazine/piperidine CH₂ groups (δ 2.4–3.8 ppm), and tosyl methyl (δ 2.3–2.5 ppm) .

- ¹³C NMR : Confirms carbonyl (C=O, δ 165–175 ppm) and sulfonyl (SO₂, δ 125–135 ppm) groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ ion) .

- HPLC-PDA : Purity assessment (>95%) using a C18 column and acetonitrile/water gradient .

Advanced: How can researchers resolve discrepancies in reported reactivity of sulfonyl-containing piperidine derivatives?

Methodological Answer :

Discrepancies often arise from:

Steric vs. Electronic Effects : Bulkier groups (e.g., phenyl vs. methyl) reduce nucleophilic attack on the sulfonyl group. Use Hammett plots to quantify electronic effects .

Solvent Polarity : Polar solvents stabilize charged intermediates, altering reaction pathways. Compare reactivity in DMSO vs. toluene .

Q. Case Study :

- Contradiction : A study reports conflicting oxidation susceptibility for sulfonyl groups.

- Resolution : Replicate experiments under inert (N₂) vs. aerobic conditions. Use cyclic voltammetry to measure redox potentials .

Basic: What are common synthetic impurities in this compound, and how are they identified?

Q. Methodological Answer :

- Impurities :

- Unreacted intermediates : Residual 1-tosylpiperidin-4-amine (detected via TLC or HPLC).

- Hydrolysis byproducts : Desulfonated piperidine (identified by loss of SO₂ peak in IR) .

- Mitigation :

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) .

Advanced: What computational and experimental strategies elucidate the compound’s pharmacokinetic (PK) properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.